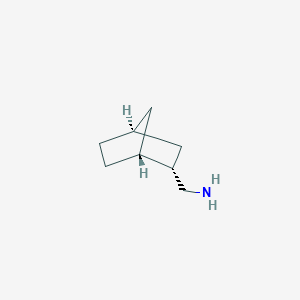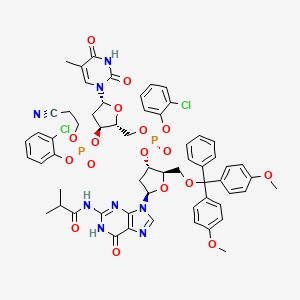
Einecs 278-832-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 278-832-0 is a useful research compound. Its molecular formula is C60H60Cl2N8O17P2 and its molecular weight is 1298.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
The preparation methods for Einecs 278-832-0 are not explicitly documented in the available literature. general synthetic routes for similar compounds often involve multi-step organic synthesis, including reactions such as esterification, amidation, and cyclization under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Einecs 278-832-0, like many organic compounds, is likely to undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific functional groups present in this compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in biochemical assays or as a probe in molecular biology studies.
Medicine: It could be investigated for potential therapeutic properties or as a drug precursor.
Industry: It may be used in the production of polymers, coatings, or other industrial materials.
Mécanisme D'action
The mechanism of action for Einecs 278-832-0 is not well-documented. like many organic compounds, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Einecs 278-832-0 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include:
Einecs 278-621-3: This compound has a similar molecular structure and may undergo similar chemical reactions.
Einecs 278-380-4: This compound is also listed in the EINECS inventory and may have comparable applications in scientific research.
Propriétés
Numéro CAS |
78098-92-7 |
|---|---|
Formule moléculaire |
C60H60Cl2N8O17P2 |
Poids moléculaire |
1298.0 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate |
InChI |
InChI=1S/C60H60Cl2N8O17P2/c1-36(2)55(71)66-58-65-54-53(57(73)67-58)64-35-70(54)52-31-47(49(82-52)33-79-60(38-14-7-6-8-15-38,39-20-24-41(77-4)25-21-39)40-22-26-42(78-5)27-23-40)87-89(76,85-46-19-12-10-17-44(46)62)81-34-50-48(30-51(83-50)69-32-37(3)56(72)68-59(69)74)86-88(75,80-29-13-28-63)84-45-18-11-9-16-43(45)61/h6-12,14-27,32,35-36,47-52H,13,29-31,33-34H2,1-5H3,(H,68,72,74)(H2,65,66,67,71,73)/t47-,48-,49+,50+,51+,52+,88?,89?/m0/s1 |
Clé InChI |
FGVZHRXVOMZZOH-DTSQZMQMSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OC9=CC=CC=C9Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OC9=CC=CC=C9Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




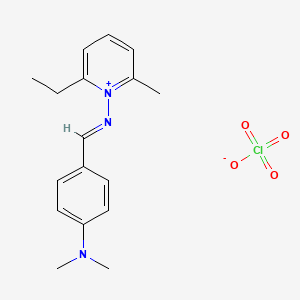
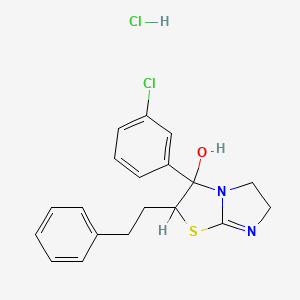
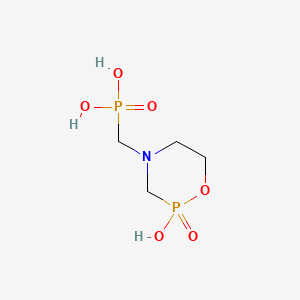

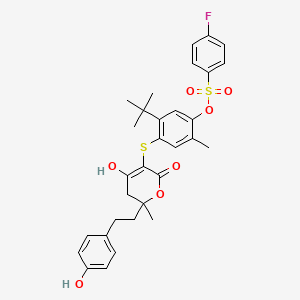
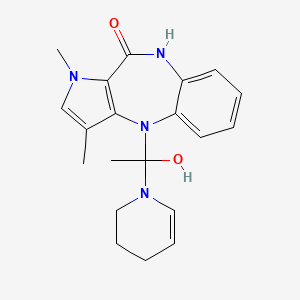
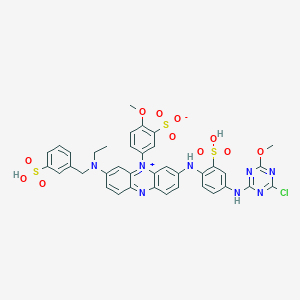
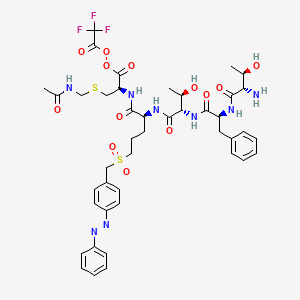
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)


